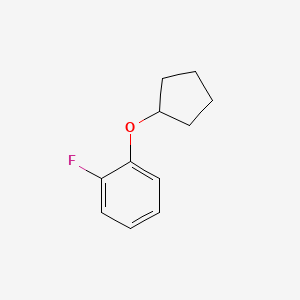

1-Cyclopentyloxy-2-fluoro-benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-cyclopentyloxy-2-fluorobenzene |

InChI |

InChI=1S/C11H13FO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |

InChI Key |

ICDFQOVQGBTGOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentyloxy 2 Fluoro Benzene

Retrosynthetic Analysis and Key Precursor Identification for Fluorinated Aryl Ethers

The synthesis of 1-Cyclopentyloxy-2-fluoro-benzene, a fluorinated aryl ether, can be approached by disconnecting the ether linkage in two primary ways. This retrosynthetic analysis is crucial for identifying the most practical and readily available starting materials.

Route A: Williamson Ether Synthesis Approach This common strategy involves the formation of the ether bond between an alkoxide and an alkyl halide. The disconnection of the C-O bond between the cyclopentyl group and the oxygen atom points to 2-fluorophenol (B130384) and a cyclopentyl electrophile (such as cyclopentyl bromide or cyclopentyl tosylate) as the key precursors. The reaction would proceed via the deprotonation of 2-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile.

Route B: Nucleophilic Aromatic Substitution (SNAr) Approach Alternatively, disconnecting the aryl-oxygen bond suggests a reaction between a nucleophilic cyclopentanol (B49286) (or its corresponding alkoxide) and an activated aryl fluoride (B91410). In this scenario, the key precursors would be 1,2-difluorobenzene and cyclopentanol . The fluorine atom at position 2 activates the ring for nucleophilic attack at position 1, making this a viable, though often challenging, synthetic route.

A third possibility involves metal-catalyzed cross-coupling reactions, where precursors like 1-bromo-2-fluorobenzene (B92463) or 2-fluorophenylboronic acid could be coupled with cyclopentanol.

Based on precursor availability and reaction efficiency, the Williamson ether synthesis (Route A) and metal-catalyzed methods are generally the most explored pathways for this class of compounds.

Classical and Modern Etherification Pathways for Fluorinated Aryl Systems

The formation of the ether bond in this compound can be achieved through several classical and modern synthetic methods.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Fluorides

Nucleophilic aromatic substitution (SNAr) is a potential pathway for synthesizing the target molecule, typically involving an aryl halide with electron-withdrawing groups. In the case of this compound, the synthesis would likely start with 1,2-difluorobenzene.

The mechanism proceeds in two steps:

Addition of the Nucleophile: The nucleophile, in this case, the cyclopentoxide anion (formed by deprotonating cyclopentanol with a strong base), attacks the carbon atom bearing a fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of the second fluorine atom ortho to the site of attack helps to stabilize the negative charge of this intermediate through its electron-withdrawing inductive effect. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of one of the fluoride ions. libretexts.org

For this reaction to be effective, strong electron-withdrawing groups are typically required at the ortho or para positions to the leaving group. libretexts.org While a fluorine atom is electron-withdrawing, it is only a moderate activator for SNAr reactions. The reaction generally requires forcing conditions, such as high temperatures and a strong base (e.g., sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Copper-Mediated O-Arylation Approaches

Copper-catalyzed cross-coupling reactions, such as the Chan-Lam O-arylation, provide a milder alternative for forming the aryl ether bond. This method typically involves the reaction of an aryl boronic acid with an alcohol.

A plausible route for synthesizing this compound via this method would be the coupling of 2-fluorophenylboronic acid with cyclopentanol . The reaction is generally carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, and a base. The presence of an amine ligand, like pyridine (B92270) or triethylamine, can often accelerate the reaction. This approach is valued for its tolerance of various functional groups and its relatively mild reaction conditions compared to traditional SNAr methods. acs.org

Palladium-Catalyzed Etherification Reactions

Palladium-catalyzed Buchwald-Hartwig etherification has become a powerful and versatile method for the synthesis of aryl ethers. This reaction involves the cross-coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a strong base.

To synthesize this compound, this reaction would couple 1-bromo-2-fluorobenzene (or 1-iodo-2-fluorobenzene) with cyclopentanol . The key components of this catalytic system are:

Palladium Precatalyst: Common examples include Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

Phosphine (B1218219) Ligand: Bulky, electron-rich phosphine ligands are essential for the catalytic cycle. Examples include XPhos, RuPhos, or dppf (1,1'-bis(diphenylphosphino)ferrocene).

Base: A strong, non-nucleophilic base is required to deprotonate the alcohol. Sodium bis(trimethylsilyl)amide (NaHMDS) or cesium carbonate (Cs₂CO₃) are frequently used. acs.org

The reaction is typically performed in an inert, anhydrous solvent such as toluene (B28343) or dioxane at elevated temperatures. This method is often favored due to its high yields and broad substrate scope. acs.org

Green Chemistry Considerations and Sustainable Synthetic Routes

Efforts to develop more environmentally friendly synthetic routes focus on several key principles of green chemistry. For the synthesis of this compound, these considerations include:

Solvent Selection: Replacing hazardous solvents like benzene (B151609) or dichloromethane (B109758) with greener alternatives is a primary goal. Acetonitrile has been shown to be a more environmentally benign solvent for similar oxidative coupling reactions. scielo.brchemrxiv.org Water can also be used as a solvent in some modern catalytic systems.

Catalyst Efficiency: Developing catalysts with higher turnover numbers (TON) and turnover frequencies (TOF) allows for lower catalyst loading, reducing waste and cost.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted synthesis is one technique that can often accelerate reactions and improve energy efficiency.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. The choice of precursors and reaction pathway can significantly impact the atom economy.

Optimization of Reaction Conditions, Catalysis, and Yields

The yield of this compound is highly dependent on the chosen synthetic method and the optimization of various reaction parameters.

For a Palladium-Catalyzed Buchwald-Hartwig Etherification , several factors can be systematically varied to maximize the yield:

Catalyst and Ligand: The choice of the palladium precatalyst and the phosphine ligand is critical. A screening of different ligands (e.g., XPhos, RuPhos, SPhos) is often necessary to find the optimal combination for this specific transformation.

Base: The strength and solubility of the base can significantly influence the reaction rate and yield. While stronger bases like NaHMDS are effective, weaker bases like K₃PO₄ or Cs₂CO₃ might be sufficient and easier to handle. acs.org

Solvent: The polarity and boiling point of the solvent affect catalyst solubility and reaction temperature. Toluene, dioxane, and t-butanol are common choices.

Temperature and Reaction Time: These parameters are often interdependent. An initial optimization might involve running the reaction at a standard temperature (e.g., 80-110 °C) and monitoring its progress by techniques like TLC or GC-MS to determine the optimal reaction time. scielo.br

Below is an interactive data table illustrating a hypothetical optimization study for the palladium-catalyzed synthesis of this compound from 1-bromo-2-fluorobenzene and cyclopentanol.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 12 | 75 |

| 2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 68 |

| 3 | Pd(OAc)₂ | SPhos | NaHMDS | Toluene | 80 | 8 | 82 |

| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 24 | 78 |

| 5 | Pd(OAc)₂ | XPhos | NaHMDS | Dioxane | 90 | 10 | 85 |

| 6 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Acetonitrile | 80 | 18 | 65 |

Solvent Effects on Reaction Efficiency

The choice of solvent is critical in the synthesis of aryl ethers like this compound as it influences the solubility of reactants, the rate of reaction, and the stability of intermediates. For SNAr-type reactions, polar aprotic solvents are generally preferred because they can solvate the cation of the base (e.g., Na⁺ or K⁺) while leaving the alkoxide nucleophile relatively free and highly reactive.

Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), and N,N-dimethylacetamide (DMAc). wikipedia.orgchem-station.com These solvents facilitate the reaction between an alkali salt of 2-fluorophenol and a cyclopentyl halide. Research on analogous aryl ether syntheses, such as the preparation of duloxetine (B1670986) precursors, demonstrates the significant impact of the solvent on reaction conditions. For example, in the reaction of 1-fluoronaphthalene (B124137) with an alcohol, using 1,3-dimethyl-2-oxo-hexahydropyrimidine (DMPU) as the solvent was found to be more advantageous than using dimethylacetamide (DMAc), allowing for lower reaction temperatures and shorter reaction times to achieve high yields. googleapis.com Non-polar solvents like toluene or xylene are generally less effective for Williamson-type synthesis but can be employed in Ullmann coupling reactions, often requiring higher temperatures. arkat-usa.org

| Solvent | Typical Reaction Temperature | General Observations in Analogous Aryl Ether Syntheses |

|---|---|---|

| N,N-dimethylformamide (DMF) | 150-170 °C | Commonly used for halogen exchange and Ullmann reactions, but often requires high temperatures. wikipedia.orggoogle.com |

| N,N-dimethylacetamide (DMAc) | ~110 °C | Effective solvent for SNAr, but may require extended reaction times. googleapis.commdpi.com |

| 1,3-dimethyl-2-oxo-hexahydropyrimidine (DMPU) | 80-100 °C | Allows for lower reaction temperatures and shorter times compared to DMAc, providing higher yields. googleapis.com |

| Toluene / Xylene | 100-140 °C | Primarily used for copper-catalyzed Ullmann couplings; less effective for traditional Williamson synthesis. arkat-usa.org |

Ligand Design and Catalyst Performance

For the Ullmann condensation route to this compound, the catalyst system, comprising a copper source and often a ligand, is paramount. Traditional Ullmann reactions required stoichiometric amounts of copper powder at very high temperatures (often over 200°C). wikipedia.orgorganic-chemistry.org Modern methodologies utilize catalytic amounts of a copper(I) or copper(II) salt, with copper(I) iodide (CuI) being a common choice.

The performance of the copper catalyst is significantly enhanced by the addition of a ligand. Ligands coordinate to the copper center, increasing its solubility and modulating its reactivity, which often leads to higher yields and milder reaction conditions. For C-O bond formation, common ligands include diamines (e.g., phenanthroline) and phosphines (e.g., triphenylphosphine). wikipedia.orgarkat-usa.org The choice of base is also crucial, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being widely used. mdpi.com In some modern catalyst systems, copper nanoparticles (CuO-NPs) have been shown to be effective, even at room temperature, when paired with a suitable base like potassium hydroxide (B78521) (KOH). mdpi.com

| Copper Source | Ligand | Base | Key Performance Characteristics in Model Ullmann Reactions |

|---|---|---|---|

| Copper Powder | None | Strong Base (e.g., alkoxide) | Classic method; requires high temperatures (>200 °C) and stoichiometric copper. wikipedia.org |

| CuI | Phenanthroline | Cs₂CO₃ / K₂CO₃ | Improved yields at lower temperatures compared to ligand-free systems. wikipedia.org |

| CuI | Triphenylphosphine (PPh₃) | K₂CO₃ | Allows for reaction in non-polar solvents like toluene with good yields. arkat-usa.org |

| CuO-NPs | None | KOH / Cs₂CO₃ | Can facilitate reactions at or near room temperature with high efficiency. mdpi.com |

Temperature and Pressure Optimization

Temperature is a critical parameter that must be carefully controlled to ensure efficient synthesis of this compound. The reaction temperature directly impacts the reaction rate while also influencing the prevalence of side reactions. These syntheses are typically performed at atmospheric pressure, making temperature the primary variable to optimize.

In the Williamson ether synthesis, the reaction of 2-fluorophenol with a strong base like sodium hydride (NaH) to form the nucleophilic phenoxide is often performed at a lower temperature (e.g., room temperature) before heating to drive the substitution step. The subsequent reaction with a cyclopentyl halide generally requires elevated temperatures, typically in the range of 70°C to 120°C, depending on the solvent and the reactivity of the halide. googleapis.com Ullmann condensations traditionally demanded very high temperatures, but modern catalytic systems have significantly lowered this requirement. wikipedia.orgmdpi.com For instance, comparative experiments for a similar ether synthesis showed that using DMPU as a solvent allowed for optimal yields at 80-100°C, whereas DMAc required 110°C for a longer duration. googleapis.com Overly high temperatures can lead to decomposition of reactants or products, particularly in solvent-free conditions where temperatures can exceed 290°C. rsc.org

| Reaction Type | Solvent | Temperature (°C) | Effect on Reaction |

|---|---|---|---|

| Williamson-type (SNAr) | DMAc | 110 | Effective, but requires longer reaction times (e.g., 60 min). googleapis.com |

| Williamson-type (SNAr) | DMPU | 100 | Higher yield in shorter time (e.g., 45 min). googleapis.com |

| Williamson-type (SNAr) | DMPU | 80 | Good yield, but requires longer reaction time (e.g., 8 hours). googleapis.com |

| Ullmann Coupling | Toluene | 100 | Moderate yield with CuI/PPh₃ catalyst system. arkat-usa.org |

| Ullmann Coupling | o-Xylene | 140 | Higher yield compared to toluene due to increased temperature. arkat-usa.org |

Purification and Isolation Techniques for Synthetic Intermediates

The primary synthetic intermediate in the Williamson ether synthesis of this compound is the alkali metal salt of 2-fluorophenol, such as sodium 2-fluorophenoxide. This intermediate is highly reactive and is almost always generated in situ rather than being isolated. The process involves reacting 2-fluorophenol with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent. The completion of this acid-base reaction, often evidenced by the cessation of hydrogen gas evolution, yields a solution or slurry of the phenoxide which is used directly in the subsequent step. googleapis.comyoutube.com

The purification and isolation process focuses on the final product, this compound, after the reaction is complete. A typical workup procedure involves the following steps:

Quenching: The reaction mixture is cooled to room temperature. If a reactive base like NaH was used, the excess is carefully quenched by the slow addition of a protic solvent like ethanol (B145695) or water. googleapis.com

Extraction: The mixture is partitioned between water and a water-immiscible organic solvent, such as ethyl ether or ethyl acetate. The desired ether product will move into the organic phase. googleapis.com

Washing: The organic phase is washed sequentially with water to remove water-soluble impurities like the solvent (e.g., DMF, DMPU) and then with a saturated sodium chloride solution (brine) to facilitate the removal of residual water. googleapis.com

Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: The resulting crude oil or solid is purified to remove unreacted starting materials and byproducts. The two primary methods are:

Fractional Distillation: If the product is a liquid with a sufficiently different boiling point from impurities, vacuum distillation is an effective method for purification on a larger scale. orgsyn.orggoogle.com

Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica (B1680970) gel column chromatography is the preferred method. A non-polar eluent system, such as a mixture of hexane (B92381) and dichloromethane, is typically used to separate the less polar ether product from more polar impurities. rsc.org

The purity of the final product is then confirmed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. arkat-usa.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopentyloxy 2 Benzene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 1-cyclopentyloxy-2-fluoro-benzene, a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments would be necessary for unambiguous assignment of all proton, carbon, and fluorine signals.

To definitively assign the complex proton and carbon spectra, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly delineate the four contiguous protons on the aromatic ring and the separate spin system of the cyclopentyl group, confirming their respective connectivities.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each protonated carbon atom by linking the already-assigned proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would be expected between the cyclopentyl methine proton (H-1') and the aromatic carbon C1, as well as between the aromatic protons and neighboring carbons, confirming the placement of the cyclopentyloxy group at the C1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. A key NOE would be expected between the cyclopentyl protons nearest to the aromatic ring (H-2' and H-5') and the aromatic proton at the C6 position, providing conformational information about the orientation of the ether linkage.

Fluorine-19 is a highly sensitive NMR nucleus (100% natural abundance, spin ½), making ¹⁹F NMR a critical tool for analyzing fluorinated compounds. semanticscholar.orgresearchgate.net

The ¹⁹F chemical shift is highly sensitive to the electronic environment. researchgate.net For this compound, the fluorine atom is attached to an sp² carbon and is ortho to an electron-donating alkoxy group. This would lead to a predicted chemical shift in the range of -110 to -135 ppm (relative to CFCl₃). colorado.edu

The fluorine atom would exhibit coupling to the aromatic protons. The largest coupling would be the three-bond coupling (³JH-F) to the proton at the C3 position, typically in the range of 7-10 Hz. A smaller four-bond coupling (⁴JH-F) to the H4 proton and a five-bond coupling (⁵JH-F) to the H5 proton would also be expected.

The ¹H and ¹³C NMR spectra would show distinct signals for the aromatic and the aliphatic cyclopentyl moieties.

Proton (¹H) NMR:

Aromatic Region (δ 6.8-7.2 ppm): Four signals corresponding to the protons on the disubstituted benzene (B151609) ring would appear in this region as complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings.

Cyclopentyloxy Region (δ 1.6-4.9 ppm): A distinct downfield multiplet around δ 4.8-4.9 ppm would be assigned to the methine proton (H-1') directly attached to the oxygen atom. The remaining eight methylene (B1212753) protons of the cyclopentyl ring would appear as overlapping multiplets in the upfield region (δ 1.6-2.1 ppm). rsc.org

Carbon-13 (¹³C) NMR:

Aromatic Region (δ 115-160 ppm): Six signals would be present. The carbon directly bonded to fluorine (C2) would appear as a doublet with a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz. The carbon bearing the cyclopentyloxy group (C1) would also be a doublet due to a two-bond coupling (²JC-F).

Cyclopentyloxy Region (δ 24-80 ppm): Three signals are expected due to the symmetry of the cyclopentyl ring. The methine carbon (C-1') attached to oxygen would be the most downfield signal (around δ 78-80 ppm), followed by the C-2'/C-5' and C-3'/C-4' carbons at higher fields. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings This table presents predicted values based on data from analogous compounds like 2-fluoroanisole (B128887) and cyclopentyloxybenzene (B1611981) derivatives.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted Couplings (Hz) |

| C1 | - | ~148 (d) | ²JC-F ≈ 20-25 |

| C2 | - | ~155 (d) | ¹JC-F ≈ 245 |

| C3 | ~7.1 (m) | ~117 (d) | ³JC-F ≈ 7-8 |

| C4 | ~7.0 (m) | ~124 (d) | ⁴JC-F ≈ 1-2 |

| C5 | ~6.9 (m) | ~121 (s) | |

| C6 | ~6.9 (m) | ~116 (d) | ³JC-F ≈ 3-4 |

| C1' (CH) | ~4.8 (m) | ~79 (s) | |

| C2', C5' (CH₂) | ~1.9 (m) | ~33 (s) | |

| C3', C4' (CH₂) | ~1.7 (m) | ~24 (s) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecular ion (M⁺·), which serves to validate the molecular formula, C₁₁H₁₃FO.

The electron ionization (EI) mass spectrum would exhibit a characteristic fragmentation pattern. The molecular ion peak is expected to be prominent due to the stability of the aromatic ring. Key fragmentation pathways would include:

Loss of the cyclopentyl radical: Cleavage of the O-C₁' bond would result in a fluorophenoxy radical and a cyclopentyl cation at m/z 69.

Loss of cyclopentene: A common pathway for ethers is the elimination of an alkene via a McLafferty-type rearrangement, leading to the formation of a 2-fluorophenol (B130384) radical cation at m/z 112. This would be a very diagnostic peak.

Fragmentation of the aromatic ring: Subsequent fragmentation of the fluorobenzene (B45895) moiety could lead to the loss of CO, CHF, or other small neutral fragments, which is characteristic of aromatic compounds. fluorine1.rulibretexts.org The presence of a peak at m/z 96 corresponding to the fluorobenzene radical cation [C₆H₅F]⁺ could also be possible. acs.org

Table 2: Predicted HRMS Fragmentation Based on established fragmentation patterns for aromatic ethers and fluorinated compounds. fluorine1.rulibretexts.orgyoutube.com

| m/z (Predicted) | Formula | Identity of Fragment |

| 180.0950 | [C₁₁H₁₃FO]⁺ | Molecular Ion (M⁺·) |

| 112.0375 | [C₆H₅FO]⁺ | [M - C₅H₈]⁺· (Loss of cyclopentene) |

| 111.0300 | [C₆H₄FO]⁺ | [M - C₅H₉]⁺ (Loss of cyclopentyl radical) |

| 95.0399 | [C₆H₄F]⁺ | Loss of CO from [C₆H₄FO]⁺ |

| 69.0704 | [C₅H₉]⁺ | Cyclopentyl cation |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization

FT-IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. mt.comthermofisher.com They are excellent for identifying key functional groups.

C-O-C Stretching: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage would produce strong bands in the FT-IR spectrum, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). esisresearch.org

C-F Stretching: A strong absorption band due to the C-F bond stretch is expected in the FT-IR spectrum in the 1200-1300 cm⁻¹ region.

Aromatic Vibrations: C=C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region. spectroscopyonline.com Out-of-plane C-H bending vibrations in the 750-850 cm⁻¹ range would be characteristic of the 1,2-disubstitution pattern.

Aliphatic Vibrations: C-H stretching vibrations of the cyclopentyl group's CH₂ groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). asianpubs.org

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C backbone of the cyclopentyl group, which are often weak in the FT-IR spectrum. spectroscopyonline.com

Table 3: Predicted Vibrational Frequencies Based on data from substituted benzenes and cyclic ethers. esisresearch.orgasianpubs.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Strong | Strong |

| Aromatic C=C Stretch | 1450-1610 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Weak |

| C-F Stretch | ~1220 | Strong | Weak |

| Symmetric C-O-C Stretch | ~1040 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | ~750 | Strong | Weak |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the ultimate proof of its structure in the solid state. rigaku.comnih.gov This technique would yield precise atomic coordinates, allowing for the accurate determination of:

Bond Lengths and Angles: Confirming the geometry of the benzene ring and the cyclopentyloxy group. The C-F, C-O, and various C-C bond lengths would be measured with high precision.

Molecular Conformation: The dihedral angle between the plane of the benzene ring and the C1-O-C1' plane would be determined, revealing the molecule's preferred orientation. The conformation of the five-membered cyclopentyl ring (likely an 'envelope' or 'twist' conformation) would also be elucidated.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as C-H···F or C-H···π interactions that stabilize the solid-state structure. While no crystal structure for the title compound is published, studies on similar fluorobenzene derivatives have provided detailed insights into such packing motifs. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives)

No published research or experimental data is available for the chiroptical properties of chiral derivatives of this compound. Therefore, a discussion on the use of Electronic Circular Dichroism (ECD) for enantiomeric excess determination of this specific class of compounds cannot be provided.

The generation of detailed research findings and data tables is not possible due to the absence of relevant scientific studies.

Mechanistic Investigations into Reactions Involving 1 Cyclopentyloxy 2 Fluoro Benzene

Elucidation of Reaction Pathways for Derivatization and Transformation

To understand the chemical behavior of 1-Cyclopentyloxy-2-fluoro-benzene, investigations into its derivatization and transformation would be required. This would involve subjecting the compound to various reaction conditions to identify potential pathways such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the ether linkage. The substitution pattern of the aromatic ring, with a fluorine atom ortho to a bulky cyclopentyloxy group, would be expected to exert significant steric and electronic effects on the regioselectivity of these reactions. For instance, electrophilic attack would likely be directed to positions para and ortho to the activating cyclopentyloxy group, but the steric hindrance of this group and the deactivating effect of the fluorine atom would complicate predictions.

Kinetic Studies of Key Transformation Steps and Rate Constant Determination

Once potential transformations are identified, kinetic studies would be crucial for understanding the reaction mechanism. These studies would involve monitoring the concentration of reactants and products over time to determine the rate law and calculate the rate constants for key elementary steps. Such data provides quantitative insight into the factors influencing the reaction speed.

A hypothetical data table for a kinetic study might look like this:

| [this compound] (mol/L) | [Reagent] (mol/L) | Initial Rate (mol/L·s) | Rate Constant (k) |

| 0.1 | 0.1 | Data not available | Data not available |

| 0.2 | 0.1 | Data not available | Data not available |

| 0.1 | 0.2 | Data not available | Data not available |

This table illustrates the type of data that would be collected in a kinetic study, but no such data is currently available for this compound.

Isotopic Labeling Experiments for Mechanistic Probing and Atom Tracing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. For example, by replacing a specific hydrogen atom with deuterium (B1214612) or a carbon atom with ¹³C in this compound, one could follow its position in the products, providing definitive evidence for or against proposed mechanistic pathways, such as rearrangements or specific bond cleavages. No such isotopic labeling studies have been reported for this compound.

Transition State Characterization in Relevant Reactions via Computational and Experimental Approaches

The transition state is the highest energy point along the reaction coordinate and its structure is key to understanding reactivity and selectivity. Computational chemistry, using methods such as density functional theory (DFT), is a powerful tool for calculating the geometry and energy of transition states. These theoretical predictions can be complemented by experimental techniques, such as kinetic isotope effect studies, which can provide indirect evidence about the transition state structure. There are no published computational or experimental studies on the transition states of reactions involving this compound.

Studies of Reaction Selectivity (Regioselectivity, Chemoselectivity, Stereoselectivity)

Understanding the selectivity of reactions is fundamental to synthetic chemistry. For this compound, key questions regarding selectivity would include:

Regioselectivity: In reactions such as electrophilic aromatic substitution, which position on the benzene (B151609) ring is preferentially attacked?

Chemoselectivity: In the presence of multiple functional groups, which one reacts preferentially? For example, can the aromatic ring be modified without affecting the ether linkage?

Stereoselectivity: If chiral centers are formed during a reaction, is one stereoisomer formed in preference to another?

Systematic studies varying reagents and reaction conditions would be necessary to map out the selectivity of reactions involving this compound.

A hypothetical data table summarizing selectivity findings might appear as follows:

| Reaction Type | Reagent | Conditions | Major Product (Regioisomer) | Selectivity (%) |

| Nitration | HNO₃/H₂SO₄ | 0 °C | Data not available | Data not available |

| Bromination | Br₂/FeBr₃ | rt | Data not available | Data not available |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 0 °C | Data not available | Data not available |

This table is a template for how selectivity data would be presented, but no such experimental results are available for this compound.

Computational Chemistry and Theoretical Studies of 1 Cyclopentyloxy 2 Fluoro Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. By approximating the exchange-correlation energy, DFT can accurately predict molecular geometries, electronic properties, and reactivity descriptors. For 1-Cyclopentyloxy-2-fluoro-benzene, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic parameters. niscpr.res.inglobalresearchonline.net

The inclusion of substituents on a benzene (B151609) ring alters the charge distribution and, consequently, the structural and electronic parameters of the molecule. globalresearchonline.net In this compound, the electron-donating cyclopentyloxy group and the electronegative fluorine atom are expected to cause slight distortions in the benzene ring from a perfect hexagonal geometry. globalresearchonline.net DFT calculations can precisely quantify these changes in bond lengths and angles. For instance, studies on similar substituted benzenes show that C-C bond lengths and angles around the substitution sites deviate from the typical 1.39 Å and 120° found in unsubstituted benzene. niscpr.res.inglobalresearchonline.net

Reactivity can be predicted by analyzing the distribution of electron density and electrostatic potential. The molecular electrostatic potential (MESP) surface, for example, highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for chemical attack.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Benzene Ring This table presents typical data obtained from DFT calculations on a substituted benzene derivative to illustrate the type of information generated. Specific values for this compound would require dedicated computation.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Typical Benzene Value |

|---|---|---|

| C1-C2 Bond Length (Å) | 1.395 | 1.39 |

| C-F Bond Length (Å) | 1.358 | N/A |

| C-O Bond Length (Å) | 1.370 | N/A |

| C2-C1-C6 Bond Angle (°) | 120.5 | 120 |

| C1-C2-C3 Bond Angle (°) | 119.8 | 120 |

Conformational Analysis and Energy Landscapes of the Molecule

The flexibility of the cyclopentyloxy group introduces multiple possible conformations for this compound. The primary degrees of freedom are the torsion angle of the C-O bond connecting the ether to the benzene ring and the various puckered forms of the cyclopentane (B165970) ring (envelope and twist conformations).

Computational conformational analysis involves systematically rotating the dihedral angles and calculating the potential energy of each resulting conformer. This process generates a potential energy surface (PES), or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable, low-energy conformers. By comparing the relative energies of these conformers, the most probable structures at a given temperature can be identified. These calculations are crucial as the specific conformation can significantly influence the molecule's physical properties and biological activity.

Frontier Molecular Orbital (FMO) Theory Applications for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the nature of the HOMO and LUMO is dictated by the electronic effects of the two substituents. The cyclopentyloxy group is an electron-donating group, which raises the energy of the HOMO and increases the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine atom is an electronegative, electron-withdrawing group. The interplay of these effects determines the energy and spatial distribution of the frontier orbitals. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. libretexts.org FMO analysis can predict, for example, the most likely sites for electrophilic aromatic substitution.

Table 2: Conceptual Frontier Orbital Energies This table provides a conceptual illustration of how substituents affect frontier orbital energies in aromatic systems.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -9.2 | +1.8 | 11.0 |

| Fluorobenzene (B45895) | -9.2 | +1.6 | 10.8 |

| Anisole (Methoxybenzene) | -8.2 | +1.9 | 10.1 |

| This compound (Predicted Trend) | Higher than Fluorobenzene | Similar to Fluorobenzene | Smaller than Benzene |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the a priori prediction of various spectroscopic parameters, including NMR chemical shifts. This is particularly valuable for complex molecules or for distinguishing between isomers. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is of great interest. uni-muenchen.de

Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., CFCl₃ for ¹⁹F). Studies have shown that for fluorinated aromatic compounds, DFT calculations (such as B3LYP/6-31+G(d,p)) can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2-3 ppm, which is often sufficient to correctly assign signals in an experimental spectrum. nih.gov Such predictions can be instrumental in confirming the structure of newly synthesized compounds like this compound. nih.gov

Table 3: Example of Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for Fluorinated Benzenes Source: Adapted from research on ¹⁹F NMR prediction to illustrate the accuracy of the method. nih.gov

| Compound | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| 1,2-Difluorobenzene | -138.9 | -140.2 | -1.3 |

| 1,3-Difluorobenzene | -110.1 | -111.5 | -1.4 |

| 1,4-Difluorobenzene | -119.8 | -121.0 | -1.2 |

| Fluorobenzene | -113.1 | -115.2 | -2.1 |

Molecular Dynamics Simulations for Intramolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding solvent molecules over time. nih.gov

For this compound, an MD simulation could reveal the dynamic nature of the intramolecular interactions between the flexible cyclopentyloxy group and the rigid aromatic ring. It would allow for the observation of how often the molecule samples different conformations and the timescales of transitions between them. Furthermore, running simulations in different explicit solvents (e.g., water, chloroform) can elucidate solvent effects on the conformational equilibrium and the structure of the solvation shell around the molecule. This information is critical for understanding the molecule's behavior in solution.

Quantum Chemical Topology Analysis (e.g., AIM, ELF) for Bonding Characterization

Quantum Chemical Topology (QCT) is a field that partitions molecular systems based on the topology of a scalar field, most commonly the electron density. researchgate.net Two key methods are the Quantum Theory of Atoms in Molecules (QTAIM or AIM) and the Electron Localization Function (ELF).

AIM analysis defines atoms as regions of space based on the gradient vector field of the electron density. It identifies critical points in the density (nuclei, bond critical points, ring critical points, etc.) to characterize the nature of chemical bonds. For this compound, AIM could be used to calculate the properties of the C-F, C-O, and aromatic C-C bonds, providing quantitative measures of their strength and polarity.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region. It is particularly useful for visualizing and classifying chemical bonds as covalent, ionic, or metallic, and for identifying lone pairs of electrons. An ELF analysis of the target molecule would clearly map the core electrons, the covalent bonding regions, and the lone pair regions on the oxygen and fluorine atoms.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and interaction of a molecule with biological targets. For this compound, both intramolecular and intermolecular NCIs are of interest.

Intramolecularly, weak hydrogen bonds (e.g., C-H···F or C-H···O) might exist in certain conformations, contributing to their stability. Intermolecularly, the molecule can engage in dipole-dipole interactions (due to the polar C-F and C-O bonds), and van der Waals (dispersion) forces. Computational methods such as Non-Covalent Interaction (NCI) plots, derived from the electron density and its derivatives, can be used to visualize and characterize these weak interactions. These analyses can predict how molecules of this compound might arrange themselves in a condensed phase, such as in a crystal lattice.

Future Perspectives and Emerging Research Avenues for Fluoroaryl Ethers and Analogues

Integration into Advanced Organic Synthesis Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis and modification of fluoroaryl ethers are increasingly benefiting from advanced methodologies that offer greater efficiency, safety, and control compared to traditional batch processing.

Flow Chemistry:

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, presents a significant opportunity for the synthesis of fluoroaryl ethers. youtube.comyoutube.com This methodology is particularly advantageous for managing reactions that are highly exothermic or involve hazardous reagents, which can be common in fluorination chemistry. youtube.com Key benefits include superior temperature control, enhanced safety due to the small reaction volumes at any given time, and the potential for straightforward scaling from laboratory to production. youtube.comyoutube.com For the synthesis of analogues of 1-Cyclopentyloxy-2-fluoro-benzene, flow chemistry could enable more precise control over reaction conditions, leading to higher yields and purities. The ability to integrate purification and analysis steps into a continuous stream further streamlines the manufacturing process. youtube.com

Photoredox Catalysis:

Visible-light photoredox catalysis has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. dntb.gov.uamdpi.com This strategy is highly applicable to fluoroaryl ethers. Research has demonstrated the direct C-H functionalization of ethers using photoredox catalysis, allowing for the introduction of various substituents. researchgate.net Specifically, methods for the direct C-H multifluoroarylation of ethers have been developed, providing a novel pathway to complex ether derivatives. researchgate.net Silyl (B83357) enol ethers, for instance, have been shown to be effective acceptors of fluorinated radicals in photoredox-catalyzed reactions, leading to fluoroalkylation products. beilstein-journals.orgnih.gov These techniques could be applied to modify the cyclopentyl or aryl moieties of this compound, opening avenues to novel structures that are otherwise difficult to access.

| Methodology | Key Principles | Advantages for Fluoroaryl Ether Synthesis | Representative Application |

|---|---|---|---|

| Flow Chemistry | Continuous pumping of reagents through reactors; precise control of residence time, temperature, and pressure. youtube.com | Improved safety with hazardous reagents, enhanced heat transfer, easy scalability, integration of workup steps. youtube.comyoutube.com | Controlled synthesis of intermediates using high-energy or unstable reagents. |

| Photoredox Catalysis | Use of visible light to initiate single-electron transfer with a photocatalyst, generating radical intermediates. dntb.gov.ua | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. mdpi.com | Direct C-H functionalization or fluoroalkylation of the ether backbone. researchgate.netbeilstein-journals.org |

Potential for Catalytic Transformations and Enantioselective Syntheses

The development of new catalytic methods is crucial for unlocking the full synthetic potential of fluoroaryl ethers.

Catalytic Transformations:

Fluoroaryl ethers can serve as substrates in a variety of catalytic reactions. For example, fluorous ethers have been employed in phase-transfer catalysis, where their unique solubility properties facilitate catalyst recycling. nih.govrsc.org Acid-catalyzed reactions can be used for the synthesis of ethers, typically involving a stable carbocation intermediate, which suggests pathways for constructing the ether linkage from corresponding alcohols and phenols. youtube.com Furthermore, catalytic methods for selective mono- and difluoroalkylation are emerging as a powerful strategy for creating valuable α-mono or difluoroalkylated ketones from fluorinated silyl enol ethers, a class of compounds related to our target structure. rsc.org

Enantioselective Syntheses:

The creation of chiral molecules is of paramount importance, particularly in medicinal chemistry. Recent advances have focused on the enantioselective synthesis of molecules containing fluoroaryl ether motifs.

Atropisomeric Ethers: Catalytic atroposelective synthesis of biaryl ethers has gained attention, producing axially chiral molecules with applications in catalysis and as natural products. rsc.orgsnnu.edu.cn These methods often rely on desymmetrization or kinetic resolution.

Fluorinated Stereocenters: Iridium-catalyzed reactions have been developed for the enantioselective synthesis of tertiary allylic fluorides, creating stereocenters that bear a fluorine atom. nih.gov Additionally, copper-catalyzed three-component reactions can produce chiral trifluoromethylated propargyl ethers, which are valuable building blocks. researchgate.net These strategies highlight the potential to use intermediates like this compound as a scaffold to introduce chirality, leading to enantiomerically pure, high-value compounds.

Cross-Disciplinary Research Opportunities in Materials Science and Medicinal Chemistry (as synthetic intermediates)

The true value of a chemical building block is realized through its application in various scientific disciplines. Fluoroaryl ethers like this compound are poised to be key intermediates in both materials science and medicinal chemistry.

Materials Science:

The incorporation of fluorine into polymers can lead to materials with exceptional properties. Fluorinated poly(aryl ether)s, for example, exhibit low dielectric constants and low dielectric loss, making them highly desirable for applications in high-speed communication technologies and advanced electronics. rsc.org They also show excellent thermal stability and hydrophobicity. rsc.org Simple fluoroaryl ethers can act as monomers or precursors to monomers for the synthesis of these high-performance polymers. The specific substitution pattern on the aromatic ring and the nature of the ether side-chain can be tuned to fine-tune the final properties of the material.

Medicinal Chemistry:

Fluorine substitution is a well-established strategy in drug design. nih.govnih.gov The introduction of fluorine or fluorinated groups can profoundly alter a molecule's metabolic stability, binding affinity, and lipophilicity. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclopentyloxy-2-fluoro-benzene, and what reaction conditions are typically employed?

Methodological Answer: The synthesis of this compound can be inferred from analogous fluorinated aromatic ethers. A feasible route involves nucleophilic aromatic substitution (SNAr) where cyclopentanol reacts with a fluorinated benzene derivative (e.g., 1-chloro-2-fluoro-benzene) under basic conditions. Key parameters include:

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the hydroxyl group of cyclopentanol .

- Solvent: Aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to stabilize the transition state .

- Temperature: Elevated temperatures (80–120°C) to accelerate the reaction .

- Purification: Column chromatography or recrystallization to isolate the product.

Q. Table 1: Comparison of Reaction Conditions for Analogous Compounds

| Parameter | Typical Range | Reference Compound (Example) |

|---|---|---|

| Base | K₂CO₃, NaH | 1-Chloro-2-(difluoromethoxy)-4-methylbenzene |

| Solvent | DMSO, DMF | Fluorinated benzene derivatives |

| Reaction Time | 12–24 hours | Benzyloxy-fluoro compounds |

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm).

- ¹³C NMR: Confirm the cyclopentyloxy group (C-O signal at δ 70–80 ppm) and fluorine-coupled carbons .

- ¹⁹F NMR: Detect the fluorine atom at δ -110 to -120 ppm (depending on substituents) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺).

- Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with fluorinated standards (e.g., 2-Fluorobiphenyl) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:

- Solvent Optimization: Use DMSO for polar aprotic conditions to enhance nucleophilicity .

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield .

- AI-Driven Retrosynthesis: Tools like PubChem’s AI models predict optimal routes by analyzing databases like Reaxys or Pistachio .

Q. How do computational chemistry tools assist in predicting the reactivity and regioselectivity of this compound in further derivatization?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for potential reaction pathways (e.g., electrophilic substitution at the para position due to electron-withdrawing fluorine).

- Molecular Dynamics (MD): Simulate solvent effects on reaction intermediates .

- Retrosynthesis Prediction: AI models (e.g., PubChem’s tool) prioritize feasible routes for introducing substituents like nitro or trifluoromethyl groups .

Q. Table 2: Computational Predictions for Derivative Formation

| Reaction Type | Predicted Regioselectivity | Key Software/Tool |

|---|---|---|

| Nitration | Meta to fluorine | Gaussian, ORCA |

| Suzuki Coupling | Ortho to cyclopentyloxy | Schrödinger Suite |

Q. What methodologies are recommended for resolving contradictions in reported biological activity data of fluorinated aromatic ether derivatives?

Methodological Answer:

- Controlled Replication: Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects.

- Metabolite Profiling: Use LC-MS to identify degradation products that may influence activity .

- Structure-Activity Relationship (SAR) Studies: Compare this compound with analogs (e.g., 2-Fluoro-1-nitro-4-trichloromethoxybenzene) to pinpoint functional group contributions .

- Data Aggregation: Cross-reference databases like PubChem for consensus on cytotoxicity or antimicrobial thresholds .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.